molecular formula C30H40O8 B1597893 4',4''(5'')-Divaleryldibenzo-18-crown-6 CAS No. 74966-25-9

4',4''(5'')-Divaleryldibenzo-18-crown-6

Cat. No.: B1597893
CAS No.: 74966-25-9
M. Wt: 528.6 g/mol
InChI Key: SQFZHSMTSMJDKY-UHFFFAOYSA-N
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Description

4’,4’‘(5’‘)-Divaleryldibenzo-18-crown-6 is a synthetic organic compound belonging to the family of crown ethers. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The unique structure of 4’,4’‘(5’')-Divaleryldibenzo-18-crown-6 allows it to form stable complexes with various cations, making it useful in a variety of chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,4’‘(5’')-Divaleryldibenzo-18-crown-6 typically involves the reaction of dibenzo-18-crown-6 with valeryl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the valeryl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4’,4’‘(5’')-Divaleryldibenzo-18-crown-6 may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification methods are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4’,4’‘(5’')-Divaleryldibenzo-18-crown-6 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The valeryl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4’,4’‘(5’')-Divaleryldibenzo-18-crown-6 has a wide range of applications in scientific research, including:

    Chemistry: Used as a phase transfer catalyst to facilitate the transfer of ions between different phases.

    Biology: Employed in the study of ion transport mechanisms across biological membranes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with various cations.

    Industry: Utilized in the extraction and separation of metal ions from mixtures.

Mechanism of Action

The mechanism of action of 4’,4’‘(5’')-Divaleryldibenzo-18-crown-6 involves the formation of stable complexes with cations through coordination bonds. The oxygen atoms in the ether groups act as electron donors, binding to the cation and stabilizing it within the ring structure. This complexation can facilitate various chemical reactions and processes, such as ion transport and separation.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo-18-crown-6: Lacks the valeryl groups, making it less hydrophobic and less selective for certain cations.

    4’,4’‘(5’')-Diacetyl-dibenzo-18-crown-6: Contains acetyl groups instead of valeryl groups, which may affect its complexation properties and solubility.

Uniqueness

4’,4’‘(5’')-Divaleryldibenzo-18-crown-6 is unique due to the presence of valeryl groups, which enhance its hydrophobicity and selectivity for specific cations. This makes it particularly useful in applications where selective ion binding and transport are required.

Properties

IUPAC Name

1-(24-pentanoyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40O8/c1-3-5-7-25(31)23-9-11-27-29(21-23)37-19-15-33-14-18-36-28-12-10-24(26(32)8-6-4-2)22-30(28)38-20-16-34-13-17-35-27/h9-12,21-22H,3-8,13-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFZHSMTSMJDKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC2=C(C=C1)OCCOCCOC3=C(C=CC(=C3)C(=O)CCCC)OCCOCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370185
Record name ZINC04284025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74966-25-9
Record name ZINC04284025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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